molecular formula C15H14O2 B567102 3'-Ethylbiphenyl-3-carboxylic acid CAS No. 1215206-74-8

3'-Ethylbiphenyl-3-carboxylic acid

Cat. No.: B567102
CAS No.: 1215206-74-8
M. Wt: 226.275
InChI Key: GPPCSEBXFMEWTB-UHFFFAOYSA-N
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Description

3’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It is a derivative of biphenyl, where an ethyl group is attached to the third carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

3’-Ethylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet (SDS) for 3’-Ethylbiphenyl-3-carboxylic acid can be found online . The SDS provides information on the potential hazards of the compound, as well as guidelines for safe handling and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Ethylbiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with ethyl chloroformate, followed by hydrolysis to yield the carboxylic acid. Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with biphenyl-3-carboxylic acid chloride to form the desired product .

Industrial Production Methods

In industrial settings, the production of 3’-ethylbiphenyl-3-carboxylic acid often involves large-scale Friedel-Crafts acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylates and ketones.

    Reduction: Reduced products like alcohols and aldehydes.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3’-ethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its hydrophobicity and influences its reactivity compared to other biphenyl derivatives .

Properties

IUPAC Name

3-(3-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCSEBXFMEWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681770
Record name 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-74-8
Record name 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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